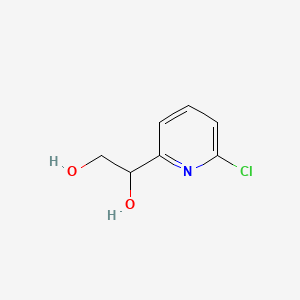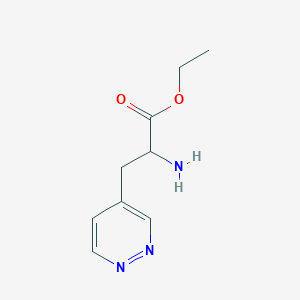
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloro-5-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-5-fluoroaniline+trifluoroacetic anhydride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trifluoroacetamide group.
Major Products:
Substitution Reactions: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 3-chloro-5-fluoroaniline and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in various interactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
- 3-chloro-5-fluorophenylboronic acid
- N-(3-chloro-5-fluorophenyl)-2-fluorobenzenemethanamine
- 5-[(4-amino-3-chloro-5-fluorophenyl)sulfonyl]amino-1,3,4-thiadiazole-2-sulfonamide
Uniqueness: N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4ClF4NO |
|---|---|
Peso molecular |
241.57 g/mol |
Nombre IUPAC |
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H4ClF4NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Clave InChI |
QWJQQZKZAIZFKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)

![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)




